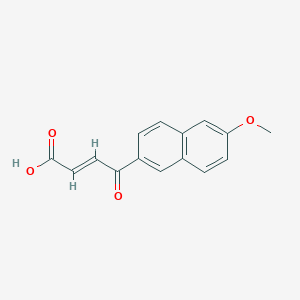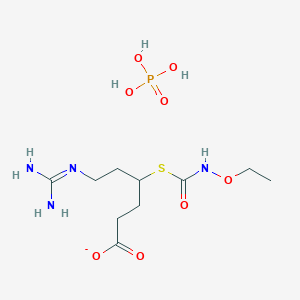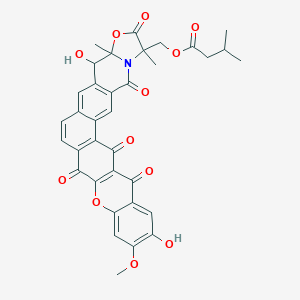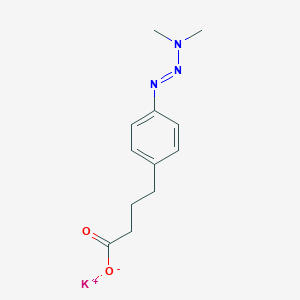
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt, also known as DTB or Triazeno-butyric acid, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTB is a derivative of triazene, a group of compounds that possess unique chemical and biological properties.
作用機序
The mechanism of action of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS). RNS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt may induce apoptosis in cancer cells by generating RNS that cause DNA damage and activate apoptotic pathways. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt may also inhibit the growth of bacteria and fungi by generating RNS that damage cellular membranes and disrupt metabolic processes.
Biochemical and Physiological Effects
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has also been shown to increase the expression of genes involved in apoptosis and immune response. Additionally, 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been found to decrease the production of pro-inflammatory cytokines, which may contribute to its immunomodulatory effects.
実験室実験の利点と制限
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to administer to cells or animals. However, 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has some limitations as well. It can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt. One area of research could be to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another area of research could be to explore its immunomodulatory effects and its potential as an adjuvant for vaccines. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt and its potential side effects.
合成法
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is synthesized by reacting 4-(3,3-dimethyl-1-triazenyl)aniline with butyric acid anhydride in the presence of potassium carbonate. The reaction yields a white crystalline solid that is soluble in water and ethanol.
科学的研究の応用
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has also been investigated for its antimicrobial properties, as it has been found to inhibit the growth of bacteria and fungi. Additionally, 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been studied for its immunomodulatory effects, as it has been shown to enhance the activity of immune cells.
特性
CAS番号 |
138559-70-3 |
|---|---|
製品名 |
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt |
分子式 |
C12H16KN3O2 |
分子量 |
273.37 g/mol |
IUPAC名 |
potassium;4-[4-(dimethylaminodiazenyl)phenyl]butanoate |
InChI |
InChI=1S/C12H17N3O2.K/c1-15(2)14-13-11-8-6-10(7-9-11)4-3-5-12(16)17;/h6-9H,3-5H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChIキー |
ANUCLNVQWOXLQK-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)CCCC(=O)[O-].[K+] |
正規SMILES |
CN(C)N=NC1=CC=C(C=C1)CCCC(=O)[O-].[K+] |
同義語 |
4-(3,3-dimethyl-1-triazeno)phenylbutyric acid 4-(3,3-dimethyl-1-triazeno)phenylbutyric acid, potassium salt DM-PBUT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



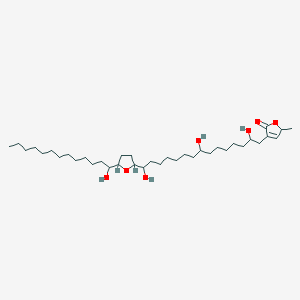
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
